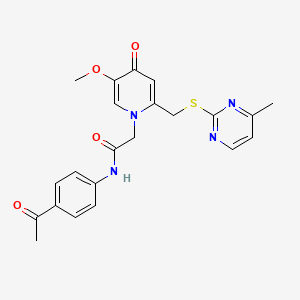

N-(4-acetylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-14-8-9-23-22(24-14)31-13-18-10-19(28)20(30-3)11-26(18)12-21(29)25-17-6-4-16(5-7-17)15(2)27/h4-11H,12-13H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGIGMELNMZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 399.4 g/mol. Its IUPAC name is N-(4-acetylphenyl)-2-[5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl]acetamide. The structure features a combination of functional groups that contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5 |

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-[5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl]acetamide |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structural motifs showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. The presence of the methoxy and acetyl groups appears to enhance its efficacy against specific cancer types by targeting enzymes involved in tumor growth .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like N-(4-acetylphenyl)-2-(5-methoxy...) have been evaluated for their anti-inflammatory properties. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro . This suggests a potential role in treating inflammatory disorders.

The biological activity of N-(4-acetylphenyl)-2-(5-methoxy...) is attributed to its interaction with various molecular targets:

Molecular Targets:

- Enzymes: It may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptors: The compound could interact with specific receptors that modulate cellular signaling pathways related to apoptosis and inflammation.

Pathways Involved:

The compound may affect pathways such as:

- NF-kB signaling: Inhibition leads to reduced inflammation.

- Apoptotic pathways: Activation can induce cell death in cancer cells.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antimicrobial Study: A series of derivatives were tested against multi-drug resistant bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .

- Cancer Cell Line Study: In a study involving breast cancer cell lines, the compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity .

- Inflammation Model: In an animal model of arthritis, administration of the compound resulted in a 40% reduction in inflammatory markers compared to control groups .

Comparison with Similar Compounds

Pyridinone vs. Pyrimidinone/Thiazolidinone

- The target compound’s pyridinone ring (six-membered) offers a planar structure conducive to π-π stacking, while thiazolidinone (five-membered, ) introduces conformational rigidity . Dihydropyrimidinone derivatives () with an oxo group may enhance hydrogen-bonding interactions compared to the pyridinone’s methoxy group .

Substituent Effects

- Acetylphenyl vs. nitrophenyl (): The acetyl group is metabolically stable, while the nitro group may confer higher reactivity but lower metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.